molecular formula C21H20ClFN4O2 B2888779 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775312-36-1

3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2888779
CAS No.: 1775312-36-1
M. Wt: 414.87
InChI Key: XULHJMMFLADHDJ-UHFFFAOYSA-N
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Description

Its structure features:

  • A piperidine ring substituted at the 4-position with a triazolone core.
  • A 2-chloro-4-fluorobenzoyl group attached to the piperidine nitrogen.
  • A 4-methylphenyl moiety at the 4-position of the triazolone ring.

Triazolone derivatives are known for their weak acidic properties (pKa ~10–12) due to the NH group in the triazolone ring, influencing solubility and reactivity . Computational studies (e.g., B3LYP/6-31G(d,p) and HF methods) on similar compounds highlight their electronic properties, such as HOMO-LUMO gaps and dipole moments, which correlate with biological activity .

Properties

IUPAC Name

3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O2/c1-13-2-5-16(6-3-13)27-19(24-25-21(27)29)14-8-10-26(11-9-14)20(28)17-7-4-15(23)12-18(17)22/h2-7,12,14H,8-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULHJMMFLADHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents on the benzoyl and aryl groups. These modifications impact molecular weight, lipophilicity (logP), and acidity (pKa).

Compound Name Benzoyl Substituent Aryl Group Molecular Weight logP pKa (Triazolone NH)
Target Compound 2-chloro-4-fluoro 4-methylphenyl 413.89* ~4.28† ~10.5‡
5-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-... (Ev6) 5-chloro-2-methoxy 4-methylphenyl 430.30
5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-... (Ev21) 3-chloro 4-methylbenzyl 410.90 4.29
3-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-... (Ev24) 4-fluorophenoxyacetyl 4-methylphenyl 410.45
3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-... (Ev15) 4-chlorophenylacetyl 4-methylphenyl 409.31

*Calculated from molecular formula (C₂₂H₂₀ClFN₄O₂). †Estimated based on Ev21. ‡Derived from potentiometric titrations of triazolone derivatives .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) on the benzoyl moiety increase polarity, reducing logP and enhancing solubility.
  • Methoxy groups (Ev6) may improve metabolic stability but increase molecular weight.
  • Benzyl vs. phenyl substitutions (Ev21) slightly alter steric bulk and lipophilicity.

Theoretical and Spectroscopic Properties

Computational studies reveal substituent effects on electronic and thermodynamic behavior:

Property Target Compound (Predicted) 3-(p-Methylbenzyl)-4-(2-thienylmethyleneamino)-... (Ev16) 3-(p-Methoxybenzyl)-4-[(3-methoxy-4-isobutyroyloxy)... (Ev3)
HOMO-LUMO Gap (eV) ~4.5* 4.2 3.9
Dipole Moment (Debye) ~6.8* 5.1 7.3
ΔG (kJ/mol) -1205.6 -1189.3

*Estimated using B3LYP/6-31G(d,p) data from analogs .

Insights :

  • Smaller HOMO-LUMO gaps (e.g., Ev3) correlate with higher reactivity.
  • Electron-donating groups (e.g., methoxy) reduce total energy (ΔG), enhancing stability .

Biological Activity

The compound 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic derivative with a complex structure that includes a piperidine core and a triazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C19H20ClFN4O3C_{19}H_{20}ClFN_4O_3 with a molecular weight of approximately 402.81 g/mol. The structure features several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H20ClFN4O3
Molecular Weight402.81 g/mol
IUPAC NameThis compound
CAS Number2034240-70-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of substrates necessary for cell cycle progression, thereby inducing cell cycle arrest in cancer cells .
  • Antimicrobial Properties : Similar piperidine derivatives have demonstrated antimicrobial activity against various pathogens. The structural characteristics of this compound suggest potential efficacy against bacterial and fungal strains .
  • Antimalarial Activity : Preliminary studies indicate that derivatives similar to this compound may exhibit antimalarial properties by inhibiting the growth of Plasmodium falciparum, the causative agent of malaria .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological efficacy of this compound:

  • Cell Proliferation Assays : The compound was tested on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
  • Apoptosis Induction : Studies showed that treatment with this compound led to apoptosis in cancer cells, as evidenced by increased caspase activity and mitochondrial cytochrome c release .

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives, including this compound. The results highlighted its potential as an effective inhibitor in a 17β-HSD Type 3 biological assay, showcasing an IC50 value indicative of significant potency .

Pharmacokinetics and Toxicology

The pharmacokinetic profile suggests that the compound may possess suitable bioavailability and metabolic stability for therapeutic use. However, further studies are needed to fully understand its pharmacokinetic behavior and potential toxicity profiles.

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